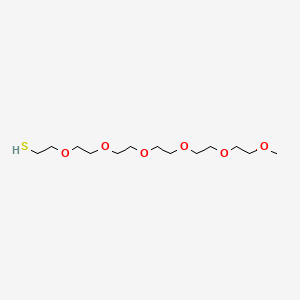

m-PEG6-thiol

Übersicht

Beschreibung

m-PEG6-thiol: is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system. The compound consists of a PEG chain with six ethylene glycol units and a thiol group at one end, which allows it to form stable bonds with various targets .

Wirkmechanismus

Target of Action

m-PEG6-thiol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules designed to degrade specific proteins within cells. They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the target proteins. As a PROTAC linker , this compound connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This connection allows the PROTAC molecule to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This ubiquitination signals for the protein’s degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, this compound (as part of a PROTAC molecule) can selectively degrade specific proteins .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded. For example, degrading a protein that is overexpressed in cancer cells could potentially inhibit the growth of the cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein degradation could potentially be affected by the concentration of the PROTAC molecule, the abundance of the target protein and E3 ubiquitin ligase, and the activity of the proteasome. Additionally, the hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could influence its action, efficacy, and stability in different environments.

Biochemische Analyse

Biochemical Properties

m-PEG6-thiol plays a significant role in biochemical reactions, particularly in the field of protein modification and drug delivery. The thiol group in this compound can form stable thioether bonds with maleimide groups, making it an excellent linker for bioconjugation . It interacts with various enzymes, proteins, and other biomolecules, including E3 ubiquitin ligases and target proteins in PROTAC (Proteolysis Targeting Chimeras) systems . These interactions facilitate the selective degradation of target proteins, thereby modulating cellular processes.

Cellular Effects

This compound influences various cellular processes by modifying the surface properties of nanoparticles and proteins. It enhances the biocompatibility and reduces the cytotoxicity of gold nanoparticles, making them suitable for biomedical applications . Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the interactions between modified proteins and cellular receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with thiol-reactive groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target protein . In PROTAC systems, this compound acts as a linker that brings the target protein and E3 ubiquitin ligase into proximity, promoting the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when stored under nitrogen at low temperatures, but it can undergo oxidation when exposed to air . Long-term studies have shown that PEGylated nanoparticles maintain their stability and functionality over extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound-modified nanoparticles exhibit minimal toxicity and are well-tolerated . At higher doses, there may be adverse effects, including potential toxicity and immune responses . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. In PROTAC systems, this compound facilitates the ubiquitination and degradation of target proteins, affecting metabolic flux and metabolite levels . Additionally, its PEGylation properties can influence the pharmacokinetics and biodistribution of conjugated molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its PEGylation properties enhance the solubility and stability of conjugated molecules, allowing for efficient transport and accumulation in target tissues . This property is particularly useful in drug delivery systems, where this compound-modified nanoparticles can achieve targeted delivery and controlled release of therapeutic agents .

Subcellular Localization

The subcellular localization of this compound depends on its conjugation with specific targeting signals or post-translational modifications. It can be directed to specific compartments or organelles within the cell, influencing its activity and function . For example, this compound-modified nanoparticles can be targeted to lysosomes or mitochondria, where they can exert their therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG6-thiol typically involves the reaction of a PEG6 precursor with a thiolating agent. The process can be summarized as follows:

PEGylation: The PEG6 precursor is reacted with a thiolating agent such as 2-mercaptoethanol under controlled conditions.

Purification: The resulting product is purified using techniques like column chromatography to obtain high purity this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of PEG6 precursor are reacted with thiolating agents in industrial reactors.

Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions: m-PEG6-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The thiol group can participate in substitution reactions with electrophiles.

Addition: The thiol group can add to double bonds in alkenes

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Substitution: Alkyl halides or acyl chlorides are common electrophiles for substitution reactions.

Addition: Alkenes or alkynes can react with the thiol group under mild conditions

Major Products:

Disulfides: Formed from oxidation reactions.

Thioethers: Result from substitution reactions.

Thiol-ene Adducts: Produced from addition reactions

Wissenschaftliche Forschungsanwendungen

Chemistry: m-PEG6-thiol is widely used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins in chemical biology research .

Biology: In biological research, this compound is used to modify biomolecules, enhancing their solubility and stability. It is also used in the development of drug delivery systems .

Medicine: this compound is utilized in the design of therapeutic agents, particularly in targeted protein degradation therapies. It helps in the development of drugs that can selectively degrade disease-causing proteins .

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its ability to form stable bonds with various surfaces makes it valuable in material science .

Vergleich Mit ähnlichen Verbindungen

m-PEG4-thiol: A shorter PEG chain with similar properties but different solubility and stability characteristics.

m-PEG8-thiol: A longer PEG chain that offers enhanced solubility but may have different reactivity.

m-PEG12-thiol: An even longer PEG chain with further improved solubility and stability

Uniqueness: m-PEG6-thiol strikes a balance between solubility and reactivity, making it a versatile linker for various applications. Its six-unit PEG chain provides sufficient flexibility and hydrophilicity, while the thiol group ensures strong covalent bonding with target molecules .

Biologische Aktivität

m-PEG6-thiol, or methoxy poly(ethylene glycol) with a six-carbon thiol group, is a biocompatible compound that plays a significant role in various biomedical applications. Its unique properties, including hydrophilicity and the ability to form stable covalent bonds, make it particularly valuable for drug delivery systems and hydrogel formulations. This article explores its biological activity, emphasizing its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a polyethylene glycol (PEG) backbone with a terminal thiol group. This structure allows it to participate in thiol-maleimide click chemistry , which is essential for creating stable conjugates with biomolecules. The reaction involves the nucleophilic attack of the thiol group on maleimide derivatives, forming a thioether bond that is crucial for various applications in drug delivery and tissue engineering.

The primary mechanism through which this compound exerts its biological activity is through its reactivity with thiol groups on proteins and other biomolecules. The thiol-maleimide reaction enables the formation of stable conjugates, which can enhance the pharmacokinetic properties of therapeutic agents. This process improves solubility, reduces immunogenicity, and increases the hydrodynamic volume of drugs .

Applications

This compound has diverse applications across several fields:

- Drug Delivery Systems : Enhances the solubility and stability of hydrophobic drugs.

- Hydrogels : Used in creating biocompatible hydrogels for tissue engineering.

- Bioconjugation : Facilitates the attachment of drugs to antibodies or other targeting moieties.

- Diagnostics : Utilized in labeling proteins for imaging and detection purposes.

Case Studies

-

Drug Delivery Enhancement :

A study demonstrated that this compound significantly improved the solubility of poorly soluble drugs, leading to enhanced bioavailability in vivo. This was attributed to its ability to form stable complexes with drug molecules . -

Hydrogel Formation :

Research on hydrogels incorporating this compound showed that these materials exhibited favorable mechanical properties and biocompatibility, making them suitable for applications in regenerative medicine . -

Protein Modification :

A study utilizing Click chemistry with this compound revealed its effectiveness in modifying proteins for redox state assessments. The method allowed for the selective tagging of reduced cysteine residues in proteins, facilitating studies on redox signaling pathways .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methoxy Polyethylene Glycol Thiol | PEG backbone with thiol | Widely used for drug solubilization and bioconjugation |

| Polyethylene Glycol Maleimide | PEG backbone with maleimide | Primarily used for crosslinking rather than solubilization |

| Polyethylene Glycol Dithiol | PEG backbone with two thiols | Allows complex crosslinking networks due to multiple reactive sites |

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O6S/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19-12-13-20/h20H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNSUDTWFXNQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694786 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecane-19-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441771-60-4 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecane-19-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.